molecular formula C4H9NO3 B555341 N-Methyl-L-serine CAS No. 2480-26-4

N-Methyl-L-serine

Cat. No. B555341
CAS RN: 2480-26-4
M. Wt: 119,12 g/mole
InChI Key: PSFABYLDRXJYID-VKHMYHEASA-N
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Description

N-Methyl-L-serine is a derivative of the amino acid serine . It has the molecular formula C4H9NO3 and an average mass of 119.119 Da . It plays an important role in investigations on prevention or therapy of Alzheimer’s disease . It has been found to stimulate the production of high molecular mass hyaluronan in human fibroblasts .


Molecular Structure Analysis

N-Methyl-L-serine has a molecular formula of C4H9NO3 . It has one defined stereocentre . The structure of N-Methyl-L-serine includes 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .


Physical And Chemical Properties Analysis

N-Methyl-L-serine is a white powder with a melting point of 204 °C . It has a density of 1.2±0.1 g/cm3, a boiling point of 326.2±32.0 °C at 760 mmHg, and a flash point of 151.1±25.1 °C . It has a molar refractivity of 27.2±0.3 cm3 and a molar volume of 95.9±3.0 cm3 .

Scientific Research Applications

  • Neurotransmission and Neuroprotection

    • Field : Neurobiology
    • Application : L-serine plays a vital role in neurotransmission and neuroprotection . It exerts its effects through the activation of glycine receptors and upregulation of PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
    • Methods : L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
    • Results : L-serine shows potential as a protective agent in various neurological diseases and neurodegenerative disorders .
  • Cell Proliferation and Development

    • Field : Cellular Biology
    • Application : L-serine plays a crucial role in cell proliferation and development . It is a building block of phospholipids, particularly phosphatidylserine (PS), and sphingolipids (SL), which are highly concentrated in all cell membranes .
    • Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
    • Results : L-serine has an exceptional importance in metabolism of all nutrients and in a broad range of cellular functions .
  • Stimulation of Hyaluronan Production

    • Field : Dermatology
    • Application : N-Methyl-L-serine has been found to stimulate production of high molecular mass hyaluronan in human fibroblasts .
    • Methods : This effect was specific to methylated L-serine and not observed with other methylated amino acids .
    • Results : The stimulation of hyaluronan production by N-Methyl-L-serine could have potential applications in skincare and wound healing .
  • Renal Diseases Treatment

    • Field : Nephrology
    • Application : Use of L-serine and its metabolic products, specifically D-serine and phosphatidylserine, has been investigated for the therapy of renal diseases .
    • Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
    • Results : L-serine shows potential as a protective agent in various renal diseases .
  • Central Nervous System Injury

    • Field : Neurology
    • Application : Use of L-serine and its metabolic products, specifically D-serine and phosphatidylserine, has been investigated for the therapy of central nervous system injury .
    • Methods : L-serine is synthesized from 3-phosphoglycerate (3-PG) and glycine .
    • Results : L-serine shows potential as a protective agent in various central nervous system injuries .
  • Parkinson’s Disease Research

    • Field : Neurology
    • Application : L-serine has repeatedly demonstrated beneficial effects by acting as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . Its role in the formation of sphingolipids in the central nervous system is essential for neural differentiation and survival .
    • Methods : L-serine is produced via the phosphorylated pathway in the mammalian brain and is derived from glucose from glycolysis .
    • Results : L-serine shows potential as a protective agent in Parkinson’s disease .

Safety And Hazards

When handling N-Methyl-L-serine, it’s recommended to wear personal protective equipment and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation. Dust formation should also be avoided .

properties

IUPAC Name

(2S)-3-hydroxy-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-5-3(2-6)4(7)8/h3,5-6H,2H2,1H3,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSFABYLDRXJYID-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10179498
Record name Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-L-serine

CAS RN

2480-26-4
Record name N-Methyl-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2480-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-serine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002480264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10179498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLSERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6423FC3I2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
111
Citations
S Sakai, T Sayo, S Kodama, S Inoue - Skin Pharmacology and …, 1999 - karger.com
… In this study, we found that N-methyl-Lserine (NMS), an amino acid derivative, stimulated high-molecular-mass HA production in human skin fibroblasts, and we examined the …
Number of citations: 24 karger.com
JN Eloff, N Grobbelaar - Phytochemistry, 1969 - Elsevier
… The ir spectra of Z and synthetic N-methyl-L-serine were superimposable. Furthermore, Z could not be separated by paper chromatography from the synthetic iV-methyl-L-serine with …
Number of citations: 15 www.sciencedirect.com
JN Eloff - Zeitschrift für Pflanzenphysiologie, 1980 - Elsevier
Young and old leaves of the fluoroacetate containing plant Dichapetalum cymosum were treated with the following labelled precursors to determine the biosynthesis of two amino acids …
Number of citations: 3 www.sciencedirect.com
JN Eloff - Transactions of the Royal Society of South Africa, 1972 - Taylor & Francis
… The structure of X was found to be N-methyl-L-alanine and that of Z to be N-methyl-L-serine … -methyl-L-alanine (NMA) and N-methyl-L-serine (NMS) . These results are discussed more …
Number of citations: 8 www.tandfonline.com
JN Eloff - Zeitschrift für Pflanzenphysiologie, 1980 - Elsevier
… The most important part of the metabolism of NMA was that it acted as a methyl donor in the biosynthesis of N-methyl-L-serine from serine in both old and young leaves. The label …
Number of citations: 4 www.sciencedirect.com
M Ebata, Y Takahashi, H Otsuka - Bulletin of the Chemical Society of …, 1966 - journal.csj.jp
… isoleucine, serine and tyrosine gave somewhat higher values than those of the literature (Nmethyl-L-arginine, + 32.9 ;14) N-methyl-L-isoleucine, +44.8;1) N-methyl-L-serine, +8.0;14) …
Number of citations: 44 www.journal.csj.jp
JN Eloff - Zeitschrift für Pflanzenphysiologie, 1980 - Elsevier
The parameters of the N-methylation of N-benzyl-L-alanine and the hydrogenolysis of the latter were examined by using low specific activity alanine- 14 C as precursor for N-benzyl-L-…
Number of citations: 4 www.sciencedirect.com
L Aurelio, JS Box, RTC Brownlee… - The Journal of …, 2003 - ACS Publications
… N-Benzyloxycarbonyl-N-methyl-l-serine (20). A sample of the serine DCHA salt 16 (970 mg, 2.0 mmol) was suspended in a mixture of dioxane and 2 M hydrochloric acid (20 mL, 1:1) …
Number of citations: 146 pubs.acs.org
H Nakagawa, N Ikota, T Ozawa, T Masumizu… - IUBMB …, 1998 - Wiley Online Library
… Four dithiocarbamate derivatives of 4-substituted L-proline and N-methyl-L-serine were synthesized, and their iron complexes were prepared in Tris-HCl buffer solution. These …
Number of citations: 18 iubmb.onlinelibrary.wiley.com
JF Reading, PA Carlisle, GR Hedwig… - Journal of solution …, 1989 - Springer
… , we report here the enthalpies of dilution and densities at 25~ of aqueous solutions of the methyl substituted amino acids N-methylglycine, N-methyl-DL-alanine and Nmethyl-L-serine. …
Number of citations: 9 link.springer.com

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